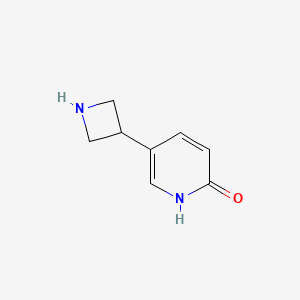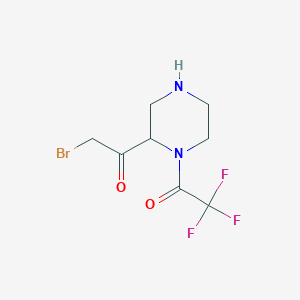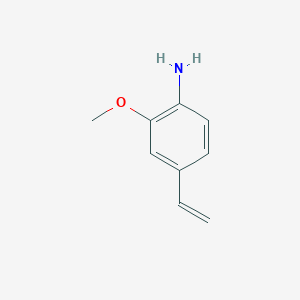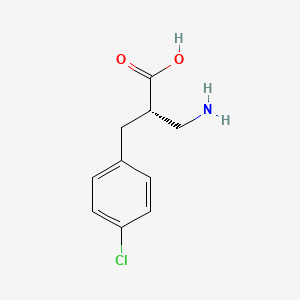
(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid is an organic compound with a molecular formula of C10H12ClNO2 This compound is characterized by the presence of an amino group, a chlorobenzyl group, and a propanoic acid moiety It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(4-chlorobenzyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 4-chlorobenzyl chloride and (S)-alanine. The reaction typically proceeds through a nucleophilic substitution reaction where the amino group of (S)-alanine attacks the electrophilic carbon of 4-chlorobenzyl chloride, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-2-(4-chlorobenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid can be compared with other similar compounds to highlight its uniqueness:
(S)-3-Amino-2-(4-fluorobenzyl)propanoic acid: Similar structure but with a fluorine atom instead of chlorine, leading to different chemical and biological properties.
(S)-3-Amino-2-(4-bromobenzyl)propanoic acid: Contains a bromine atom, which can affect its reactivity and interactions with biological targets.
(S)-3-Amino-2-(4-methylbenzyl)propanoic acid: The presence of a methyl group instead of chlorine can result in different steric and electronic effects.
These comparisons illustrate how small changes in the molecular structure can significantly impact the properties and applications of the compound.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
(2S)-2-(aminomethyl)-3-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 |
Clave InChI |
DHPVJZGGWAJJBV-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](CN)C(=O)O)Cl |
SMILES canónico |
C1=CC(=CC=C1CC(CN)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B12944346.png)
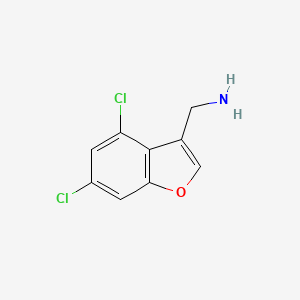
![1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12944355.png)

![Ethanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12944377.png)
![(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12944379.png)
